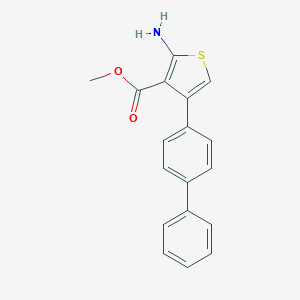

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an amino group at position 2, a biphenyl substituent at position 4, and a methyl ester at position 2. This structure combines electron-rich thiophene with the steric and electronic effects of the biphenyl group, making it relevant for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKOCDAFWCYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184767 | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-16-9 | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.

Amination and Esterification: The amino group can be introduced through a nucleophilic substitution reaction, and the ester group can be formed via esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the biphenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can be employed.

Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly those involving heterocycles.

- Ligand in Coordination Chemistry : It can act as a ligand for metal complexes, facilitating the study of coordination properties and catalysis.

Biology

The biological relevance of this compound is significant, with potential applications in drug discovery:

- Anticancer Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antitumor properties by inhibiting microtubule polymerization, a critical mechanism in cancer cell proliferation . The biphenyl group may enhance binding affinity to cellular targets.

- Antimicrobial Properties : Research indicates that thiophene derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics .

Medicine

In the medical field, this compound may have therapeutic implications:

- Anti-inflammatory Agents : The compound's structure suggests potential anti-inflammatory properties, which could be explored for treating inflammatory diseases .

- Drug Development : Its unique molecular structure positions it as a candidate for further modification and optimization in drug development processes targeting various diseases.

Industry

The compound also has applications in materials science:

- Organic Electronics : this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties are advantageous for charge transport and light emission .

Case Study 1: Anticancer Activity

A study evaluated various thiophene derivatives for their ability to inhibit tubulin polymerization. This compound was included in the screening process. Results indicated that compounds with similar structures demonstrated IC₅₀ values ranging from 2.6 to 18 nM against multiple cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Organic Electronics

Research on organic electronic materials has shown that incorporating thiophene derivatives like this compound into device architectures can enhance performance metrics such as efficiency and stability in OLEDs and OPVs. These studies underline the importance of structural modifications to optimize electronic properties .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance its binding affinity and specificity, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

- Ester group : Methyl (e.g., ) vs. ethyl (e.g., ) vs. propyl ().

- Aryl substituents : Biphenyl (target compound), methoxyphenyl (), fluorophenyl (), nitrophenyl (), and isopropylphenyl ().

Table 1: Structural and Physical Properties of Selected Analogs

Key Differences and Implications

Ester Group Impact : Methyl esters (e.g., ) generally offer lower solubility in polar solvents compared to ethyl esters (), affecting their applicability in biological assays.

Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) stabilize charge-transfer states.

Thermal Stability : Derivatives like the compound in (MP 227–230°C) demonstrate higher melting points due to extended conjugation and intermolecular hydrogen bonding .

Biological Activity

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which combines a thiophene ring with a biphenyl group, enhances its chemical reactivity and biological interactions. The following sections detail its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.

- Introduction of the Biphenyl Group : The biphenyl moiety is introduced via Suzuki-Miyaura coupling reactions.

- Amination and Esterification : The amino group is added through nucleophilic substitution, while the ester group is formed using methanol and an acid catalyst.

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that related thiophene derivatives can inhibit tubulin assembly, a critical process in cell division. For instance, a study on structurally similar compounds demonstrated IC50 values ranging from 17 to 130 nM against various cancer cell lines, indicating potent antiproliferative effects . These compounds induce G2/M phase cell cycle arrest and promote apoptosis through intrinsic mitochondrial pathways, highlighting their potential as cancer therapeutics.

Antimicrobial Activity

Thiophene derivatives have also shown promising antimicrobial properties. Studies indicate that certain thiophene-based compounds possess antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to effective antimicrobial agents suggest potential in this area.

Anti-inflammatory Effects

The compound's biological profile may also include anti-inflammatory properties. Thiophene derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. However, specific studies focusing on this compound's anti-inflammatory effects are still needed.

The mechanism of action for this compound likely involves interaction with cellular targets such as enzymes or receptors. The biphenyl group enhances binding affinity and specificity to these targets, while the thiophene ring contributes to overall molecular stability and reactivity .

Comparative Analysis with Similar Compounds

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research highlights the effectiveness of thiophene derivatives in cancer treatment:

- Study on Antitumor Activity : A series of 2-amino thiophene derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited significant activity against human cancer cell lines through inhibition of tubulin polymerization .

- Antimicrobial Evaluation : A study compared various thiourea derivatives with established antibiotics, revealing that some exhibited comparable or superior antibacterial activity against common pathogens .

Q & A

Q. What are the established synthetic methodologies for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Construct the thiophene core via the Gewald reaction , which enables the formation of 2-aminothiophene derivatives through condensation of ketones, sulfur, and cyanoacetates under basic conditions .

- Step 2 : Introduce the biphenyl moiety via Suzuki-Miyaura coupling , using a palladium catalyst to cross-couple a halogenated thiophene intermediate with 4-biphenylboronic acid. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield and purity .

- Step 3 : Esterification or transesterification to install the methyl carboxylate group .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of crystallographic data, particularly to resolve biphenyl torsional angles and hydrogen-bonding networks .

Q. What biological activities are reported for structurally analogous thiophene derivatives?

- Methodological Answer :

- Antimicrobial Activity : Substituents at the 4-position (e.g., biphenyl, trifluoromethylphenyl) enhance interactions with bacterial membranes or enzymes. Assays like MIC (Minimum Inhibitory Concentration) are standard .

- Anticancer Potential : Thiophene derivatives inhibit kinase pathways (e.g., EGFR). Use MTT assays on cancer cell lines and validate with Western blotting for target protein expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer :

- Variable Control : Standardize assay conditions (cell line origin, incubation time, solvent controls). For example, trifluoromethyl groups in analogous compounds enhance metabolic stability but may reduce solubility, leading to inconsistent IC50 values .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., biphenyl vs. phenyl) and correlate with activity trends using computational tools like molecular docking .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

- Methodological Answer :

- Continuous Flow Reactors : Improve reaction homogeneity and heat transfer for the Gewald reaction, reducing side products .

- Automated Purification : Employ flash chromatography or preparative HPLC with UV-guided fraction collection to isolate high-purity batches .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors (e.g., adenosine receptors) .

- Cryo-EM or X-ray Crystallography : Resolve ligand-protein complexes to identify critical binding residues, leveraging SHELX for structural refinement .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.